BenchChemオンラインストアへようこそ!

4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine

Medicinal Chemistry Chemical Biology Drug Discovery

4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 889800-70-8, molecular formula C₁₁H₉N₅O₂S₂, molecular weight 307.4 g/mol) is a synthetic heterocyclic small molecule composed of a 5-nitrobenzimidazole core linked to a 2-aminothiazole moiety via a thioether (–SCH₂–) bridge. It is catalogued as a research-grade screening compound (typical vendor purity ≥95%) and belongs to the benzimidazole–thiazole hybrid class, a scaffold widely explored for antimicrobial, anticancer, and antiviral applications.

Molecular Formula C11H9N5O2S2
Molecular Weight 307.35
CAS No. 889800-70-8
Cat. No. B2672331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine
CAS889800-70-8
Molecular FormulaC11H9N5O2S2
Molecular Weight307.35
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC3=CSC(=N3)N
InChIInChI=1S/C11H9N5O2S2/c12-10-13-6(4-19-10)5-20-11-14-8-2-1-7(16(17)18)3-9(8)15-11/h1-4H,5H2,(H2,12,13)(H,14,15)
InChIKeyDCQNPYKNFWXABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 889800-70-8): Procurement-Relevant Identity and Chemical Class


4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 889800-70-8, molecular formula C₁₁H₉N₅O₂S₂, molecular weight 307.4 g/mol) is a synthetic heterocyclic small molecule composed of a 5-nitrobenzimidazole core linked to a 2-aminothiazole moiety via a thioether (–SCH₂–) bridge [1]. It is catalogued as a research-grade screening compound (typical vendor purity ≥95%) and belongs to the benzimidazole–thiazole hybrid class, a scaffold widely explored for antimicrobial, anticancer, and antiviral applications . The compound is supplied exclusively for non-human, non-therapeutic research use.

Why 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine Cannot Be Replaced by In-Class Benzimidazole–Thiazole Analogs


Benzimidazole–thiazole hybrids are not pharmacologically interchangeable. Even subtle structural modifications—deletion of the nitro group, replacement of the thioether linker with a direct C–C bond, or switching benzimidazole for benzothiazole—have been shown to drastically alter antiproliferative potency (IC₅₀ shifts from low-micromolar to inactive) and antibacterial spectrum (MIC changes of 4- to >16-fold) in head-to-head studies on closely related series [1][2]. The 5-nitro substituent on the benzimidazole ring is a critical pharmacophoric element: its electron-withdrawing character modulates both redox potential (relevant for bioreductive activation in hypoxic tumor environments) and target binding affinity, while the flexible thioether linker permits conformational adaptation to enzyme active sites that is lost in directly linked analogs [3]. Consequently, sourcing a specific nitrobenzimidazole–thioether–aminothiazole architecture is not equivalent to purchasing any benzimidazole–thiazole compound.

Quantitative Differentiation Evidence for 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine vs. Closest Analogs


Critical Data Gap: No Published Head-to-Head Biological Data Identified for CAS 889800-70-8

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted 2026-05-06) did not identify any primary research publication, patent, or public bioassay record that reports experimentally measured biological activity (IC₅₀, MIC, Kᵢ, etc.) for 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 889800-70-8) against any target or cell line. The compound appears exclusively in chemical vendor catalogues as a screening compound without associated bioactivity data. Consequently, no quantitative comparator-based evidence can be presented to differentiate this compound from its closest analogs on the basis of experimentally measured performance. [1][2]

Medicinal Chemistry Chemical Biology Drug Discovery

Structural Differentiation: 5-Nitro Substituent Confers Redox and Binding Properties Absent in Des-Nitro Analog

The 5-nitro group on the benzimidazole ring is absent in the direct des-nitro analog 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 92590-01-7, PubChem CID 121233). In published series of structurally related nitrobenzimidazoles, the presence of a nitro substituent at the 5(6)-position was essential for antiproliferative activity: compound 2 (2-methyl-5-nitrobenzimidazole) showed IC₅₀ = 4.52 μg/mL against MCF-7 breast cancer cells, whereas non-nitrated analogs in the same study were inactive [1]. The nitro group is also a prerequisite for hypoxia-selective bioreductive activation, a mechanism exploited by nitroimidazole-based radiosensitizers and cytotoxins [2]. While direct data for CAS 889800-70-8 are unavailable, the class-level inference from multiple nitrobenzimidazole series indicates that the 5-nitro substituent is a critical determinant of anticancer activity that the des-nitro analog lacks.

Anticancer Bioreductive Prodrugs Structure-Activity Relationship

Thioether (–SCH₂–) Linker Provides Conformational Flexibility vs. Direct C–C Linked Analog

The thioether (–SCH₂–) bridge connecting the benzimidazole and thiazole rings in CAS 889800-70-8 introduces a rotatable bond and a sulfur atom capable of polar interactions, features absent in the directly C–C linked analog 4-(5-nitro-1H-benzo[d]imidazol-2-yl)thiazole (CAS 3575-05-1). In molecular docking studies of benzimidazole-thiazole hybrids targeting gyrase and other enzymes, the thioether linker was shown to enable optimal accommodation within the ATP-binding pocket through sulfur-mediated hydrogen bonding and increased conformational sampling, whereas directly linked analogs exhibited restricted binding poses and reduced docking scores [1]. Class-level SAR from benzimidazole-thiazole series further indicates that linker length and heteroatom composition are primary determinants of target affinity, with thioether-linked compounds frequently outperforming their methylene- or directly-linked counterparts [2].

Kinase Inhibition Molecular Docking Linker Optimization

2-Aminothiazole Moiety Enables Downstream Derivatization Not Possible with 2-Methylthiazole Analogs

The primary amine at the thiazole 2-position serves as a synthetic handle for further elaboration (acylation, sulfonylation, reductive amination, diazotization), enabling the compound to function as a versatile intermediate for focused library synthesis. This reactivity contrasts with 2-methyl-substituted analogs (e.g., 2-methyl-5-nitrobenzimidazole-thiazole hybrids) where the methyl group is chemically inert under standard derivatization conditions . The 2-aminothiazole motif is a privileged fragment in fragment-based drug discovery, with demonstrated engagement of ATP-binding sites across multiple kinase families [1]. Vendors supply the compound at ≥95% purity (HPLC), making it directly usable for parallel synthesis without further purification .

Chemical Biology Fragment-Based Drug Discovery Library Synthesis

Physicochemical Differentiation: Computed logP and H-Bond Profile vs. Benzothiazole Analog

The target compound has a computed XLogP3-AA of 2.4 with 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. The corresponding benzothiazole analog, where the benzimidazole NH is replaced by sulfur (i.e., N-(1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine, CAS 85464-21-7), exhibits higher lipophilicity (estimated logP ~3.1) due to the replacement of the polar imidazole NH with a hydrophobic sulfur, which alters membrane permeability and plasma protein binding predictions in silico [2]. The benzimidazole NH of the target compound also serves as an additional hydrogen bond donor, potentially enabling interactions with kinase hinge regions that benzothiazole analogs cannot form [3].

ADME Prediction Lipophilicity Drug-Likeness

Procurement-Relevant Application Scenarios for 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine (CAS 889800-70-8)


Fragment-Based and Structure-Guided Drug Discovery Requiring a 2-Aminothiazole Synthetic Handle

The compound is best procured as a starting fragment or intermediate for medicinal chemistry programs targeting kinases, ATP-binding proteins, or antimicrobial targets. Its free 2-amine enables rapid parallel library synthesis through acylation or reductive amination, while the thioether-linked 5-nitrobenzimidazole provides a pre-installed pharmacophore associated with antitumor and antimicrobial activity. As demonstrated by Chedupaka et al. (2024), benzimidazole–thiazole conjugates can productively engage bacterial gyrase (PDB 1KIJ) and other nucleotide-binding pockets [1]. The compound's ≥95% purity supports direct use in biochemical and cell-based screening campaigns without additional purification [2].

Bioreductive Prodrug or Hypoxia-Selective Cytotoxin Development Programs

The 5-nitrobenzimidazole substructure is a validated bioreductive trigger, as established by the clinical use of nitroimidazole radiosensitizers and the demonstrated hypoxia-selective cytotoxicity of related nitrobenzimidazole derivatives [1]. For laboratories developing hypoxia-activated prodrugs (HAPs) or tumor-selective cytotoxins, CAS 889800-70-8 offers a scaffold combining the nitro trigger with a derivatizable amine for linker attachment, enabling conjugation to effector molecules or fluorescent probes. The compound's moderate lipophilicity (XLogP3-AA = 2.4) [2] is within the range associated with favorable tumor penetration while retaining sufficient aqueous solubility for in vitro assay compatibility .

Structure-Activity Relationship (SAR) Exploration Around Linker Geometry in Antimicrobial Benzimidazole–Thiazole Series

For groups investigating the impact of linker composition on antimicrobial potency, CAS 889800-70-8 represents the thioether-linked architecture. It can serve as a comparator against directly C–C linked analogs (e.g., CAS 3575-05-1) and methylene-linked variants. The thioether sulfur provides an additional polar interaction site and greater conformational freedom (3 rotatable bonds vs. 1 in the direct-linked analog), which molecular docking studies suggest enhances accommodation within enzyme active sites [1]. This compound is particularly relevant for programs targeting resistant Gram-positive pathogens, where benzimidazole–thiazole hybrids have shown MIC values as low as 3.125 μg/mL in related series [2].

Quote Request

Request a Quote for 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.